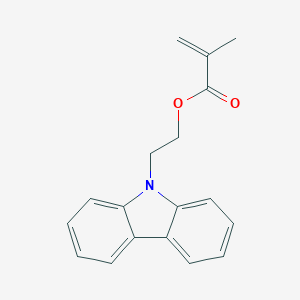

2-(9H-Carbazol-9-yl)ethyl methacrylate

Description

Contextualization of Carbazole-Based Monomers in Advanced Materials Research

Carbazole (B46965) and its derivatives have been cornerstones in the field of materials science for decades, primarily due to their distinctive electrical and optical properties. researchgate.net The carbazole moiety is an N-containing heterocyclic compound with a planar, π-conjugated system that is highly rigid and allows for efficient electron delocalization. mdpi.comtandfonline.comnih.gov This structure is responsible for the characteristic properties that make carbazole-based materials highly sought after, such as high hole-transporting mobility, strong absorption in the UV spectral region, and good thermal stability. mdpi.com

Researchers have extensively utilized these properties in a variety of applications. Polymers containing carbazole, either as pendant groups on the side chain or integrated into the main polymer backbone, are pivotal in the development of optoelectronic devices. oldcitypublishing.commagtech.com.cn These applications include:

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are excellent hole-transporting units, facilitating a good balance between electron and hole injection in emissive layers. mdpi.commagtech.com.cn

Photovoltaic Devices (Solar Cells): The electron-donating nature of carbazole makes its polymers promising materials for the donor layer in bulk heterojunction solar cells. oldcitypublishing.comrsc.orgphyschemres.org

Photorefractive Materials: The photoconductive properties of carbazole polymers are exploited in applications requiring light-induced changes in refractive index. researchgate.net

Sensors and Memory Devices: The demand for conductive polymers in flexible and wearable electronics has renewed interest in carbazole-based materials for use in sensors, capacitors, and memory devices. mdpi.com

The versatility of the carbazole unit is enhanced by its ability to be easily functionalized at several positions (N-, 3,6-, and 2,7- positions), allowing for the fine-tuning of its electronic properties and the synthesis of a wide array of monomers for polymerization. researchgate.netmdpi.com

Table 1: Key Properties and Applications of Carbazole-Based Polymers

| Property | Description | Relevant Applications |

|---|---|---|

| Hole-Transporting Mobility | Efficient transport of positive charge carriers (holes). | Organic Light-Emitting Diodes (OLEDs), Photovoltaics mdpi.commagtech.com.cn |

| Photoconductivity | Increased electrical conductivity upon exposure to light. | Electrophotography (Xerography), Photorefractive Materials researchgate.net |

| Thermal Stability | Resistance to decomposition at high temperatures. | Durable Electronic Components mdpi.com |

| Luminescence | Emission of light in the UV-Visible spectrum. | OLEDs, Sensors tandfonline.commagtech.com.cn |

| Electroactivity | Ability to undergo reversible oxidation and reduction. | Electrochromic Devices ("Smart Windows"), Batteries mdpi.commdpi.com |

Significance of Methacrylate (B99206) Functionality in Polymer Science for 2-(9H-Carbazol-9-yl)ethyl Methacrylate Derivatives

The methacrylate group is a highly versatile and widely used functional group in polymer chemistry. nus.edu.sgyoutube.com Its inclusion in a monomer like this compound provides a reliable and controllable route to high-molecular-weight polymers via various polymerization techniques, most commonly free-radical polymerization. researchgate.net The resulting polymethacrylate (B1205211) backbone imparts a set of desirable physical and mechanical properties to the final material.

Compared to their acrylate (B77674) counterparts, methacrylate polymers, such as the well-known poly(methyl methacrylate) (PMMA), generally exhibit greater rigidity, higher thermal stability, and superior mechanical strength. nus.edu.sgnih.gov This is attributed to the presence of the alpha-methyl group, which restricts chain mobility. Key properties endowed by the methacrylate backbone include:

Durability and Hardness: Methacrylate resins possess good surface hardness and scratch resistance. nus.edu.sgacs.org

Thermal Stability: They typically have a high glass transition temperature (Tg), ensuring dimensional stability over a broad temperature range. nus.edu.sgnih.gov

Optical Clarity: Many methacrylate polymers are known for their excellent transparency and resistance to discoloration from UV radiation. nih.govacs.org

Processability: The polymers have excellent moldability, making them suitable for various processing techniques like injection molding and film casting. nus.edu.sg

By combining the functional carbazole moiety with a methacrylate polymerizable group, a monomer is created that synergistically merges the optoelectronic activity of carbazole with the robust mechanical and processing properties of a polymethacrylate backbone. researchgate.netscielo.br The ethyl linker between the two groups provides flexibility, which can influence the rotational freedom of the carbazole unit and, consequently, the polymer's photophysical and electrical characteristics. researchgate.netscielo.br

Table 2: General Properties of Poly(methyl methacrylate) (PMMA) as a Representative Polymethacrylate

| Property | Typical Value/Description | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | ~105-120 °C | High thermal stability for electronic applications. nus.edu.sgnih.gov |

| Tensile Strength | High | Provides mechanical robustness to polymer films. acs.org |

| Light Transmittance | >90% | Crucial for applications requiring optical clarity (e.g., screens, lenses). acs.org |

| Refractive Index | ~1.49 | Important for optical device design. nih.gov |

| Water Absorption | Low | Ensures stability of properties in various environments. nus.edu.sg |

Overview of Current Research Trajectories and Academic Relevance of this compound

Current research on this compound (CzEMA) and its corresponding polymer, poly(this compound) (PCzEMA), is primarily focused on its application in electronic and optoelectronic devices. The academic relevance of this compound lies in its role as a model system for studying charge transport and photophysical processes in polymers with pendant aromatic groups.

Key research trajectories include:

Memory Devices: A significant area of investigation is the use of PCzEMA in non-volatile memory devices. researchgate.net Thin films of the polymer, when placed between electrodes, have been shown to exhibit resistive switching behavior, where the material can be changed between a high-resistance ("OFF") state and a low-resistance ("ON") state. This makes it a candidate for write-once-read-many-times (WORM) memory and potentially more advanced memristor applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs): PCzEMA is explored as a host material for emissive dopants or as a hole-transporting layer in OLEDs. Its high glass transition temperature (Tg of ~118 °C) contributes to the morphological stability of the device, which is crucial for a long operational lifetime.

Photophysical Studies: Detailed academic inquiry focuses on the photophysical properties of PCzEMA, including its fluorescence and phosphorescence behavior. scielo.brscielo.bracs.org Researchers study the formation of excimers (excited-state dimers) and aggregates in thin films, as these phenomena heavily influence the efficiency of light emission and energy transfer in devices. scielo.brscielo.br

The ability to synthesize well-defined polymers from CzEMA allows for systematic studies of structure-property relationships, making it a valuable tool for fundamental research in polymer physics and materials chemistry. researchgate.net

Scope and Objectives of Academic Inquiry into this compound Systems

The primary scope of academic research into CzEMA systems involves its synthesis, polymerization, and the comprehensive characterization of the resulting polymer's physical and electronic properties. The overarching objective is to establish clear links between the molecular structure of the polymer and its macroscopic performance in targeted applications.

Specific objectives of these academic inquiries often include:

Controlled Synthesis: Developing and optimizing polymerization methods (e.g., free-radical, controlled radical polymerization) to produce PCzEMA with controlled molecular weights and low polydispersity. This control is essential for reproducible properties and device performance.

Structure-Property Elucidation: Investigating how modifications to the monomer structure—such as adding substituents to the carbazole ring or altering the length of the alkyl spacer—impact the polymer's thermal (Tg), photophysical (emission spectra, quantum yield), and electrical (conductivity, charge mobility) properties. researchgate.net

Device Fabrication and Optimization: Fabricating prototype devices, such as memory cells or OLEDs, using PCzEMA to evaluate its performance. This involves optimizing layer thicknesses, electrode materials, and device architecture to maximize efficiency, stability, and other key metrics.

Fundamental Understanding of Charge and Energy Transfer: Using PCzEMA as a platform to study the fundamental mechanisms of how charge carriers (holes) move between pendant carbazole groups and how excited-state energy is transferred within the polymer matrix. scielo.brscielo.br This knowledge is critical for designing next-generation organic electronic materials.

Through these focused inquiries, the scientific community aims to unlock the full potential of this compound as a building block for advanced functional materials.

Table 3: Chemical Compound Reference List

| Compound Name | Abbreviation |

|---|---|

| This compound | CzEMA |

| Poly(this compound) | PCzEMA |

| Poly(methyl methacrylate) | PMMA |

| Poly(methyl acrylate) | PMA |

| Organic Light-Emitting Diode | OLED |

| Methyl methacrylate | MMA |

| Poly(N-vinylcarbazole) | PVK |

| Poly(3,4-ethylenedioxythiophene) | PEDOT |

| Poly(p-phenylene vinylene) | PPV |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-carbazol-9-ylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-07-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70364924 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15657-91-7 | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for 2 9h Carbazol 9 Yl Ethyl Methacrylate

Established Synthetic Pathways to 2-(9H-Carbazol-9-yl)ethyl Methacrylate (B99206) Monomer

The most common and well-established method for synthesizing 2-(9H-Carbazol-9-yl)ethyl methacrylate involves a two-step process. The first step is the synthesis of the precursor alcohol, 2-(9H-Carbazol-9-yl)ethanol, followed by its esterification with a methacrylate source.

The synthesis of the precursor, 2-(9H-Carbazol-9-yl)ethanol, is typically achieved via the N-alkylation of carbazole (B46965). This reaction involves treating carbazole with a suitable 2-carbon electrophile, such as 2-bromoethanol (B42945), in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent.

Once the 2-(9H-Carbazol-9-yl)ethanol precursor is obtained and purified, it undergoes esterification to yield the final monomer. The most prevalent method is the reaction of the alcohol with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534). This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

The esterification of 2-(9H-Carbazol-9-yl)ethanol with methacryloyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the ester bond. The triethylamine present in the reaction mixture then deprotonates the resulting oxonium ion and neutralizes the HCl byproduct.

Optimization of this reaction is critical for achieving high yields and purity. Several parameters must be carefully controlled:

Temperature: The addition of methacryloyl chloride is an exothermic process. Precise temperature control, typically maintaining the reaction at 0–5°C, is necessary to prevent unwanted side reactions, such as the polymerization of the methacrylate group.

Stoichiometry: The molar ratio of reactants is crucial. A slight excess of methacryloyl chloride may be used to ensure complete conversion of the alcohol, but a large excess can complicate purification.

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically used to prevent hydrolysis of the acid chloride and to dissolve the reactants.

Reaction Time: The reaction is monitored until the starting alcohol is consumed, which can be tracked using techniques like thin-layer chromatography (TLC).

Interactive Table: Typical Esterification Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | 2-(9H-Carbazol-9-yl)ethanol | The alcohol providing the carbazole-ethyl moiety. |

| Acylating Agent | Methacryloyl chloride | Provides the polymerizable methacrylate group. |

| Base | Triethylamine | Scavenges HCl byproduct, driving the reaction forward. |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to prevent hydrolysis of the acid chloride. |

| Temperature | 0-5 °C | Prevents thermal degradation and premature polymerization. |

| Reaction Time | 2-12 hours | Monitored by TLC to ensure completion. |

An alternative, though less common, route is the direct Fischer esterification of 2-(9H-Carbazol-9-yl)ethanol with methacrylic acid. google.com This method requires an acid catalyst (e.g., sulfuric acid) and involves the removal of water to shift the reaction equilibrium towards the product. google.com While potentially greener due to avoiding acid chlorides, this method often requires higher temperatures and longer reaction times.

Achieving high purity of the this compound monomer is paramount, as impurities can significantly hinder polymerization and affect the final polymer's properties. The primary purification methods employed are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique to separate the desired monomer from unreacted starting materials, byproducts (like triethylammonium (B8662869) hydrochloride), and any oligomers that may have formed. A silica (B1680970) gel stationary phase is typically used with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. The separation is based on the differential adsorption of the components to the silica gel.

Recrystallization: Following column chromatography, recrystallization is often performed to achieve the highest purity. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture), and then the solution is slowly cooled. The pure monomer crystallizes out of the solution, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Interactive Table: Comparison of Purification Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase. | Effective for separating multi-component mixtures. | Can be time-consuming and requires large solvent volumes. |

| Recrystallization | Difference in solubility at varying temperatures. | Can yield very high-purity crystalline solids; cost-effective. | Not effective if impurities have similar solubility; potential for product loss in the mother liquor. |

Exploration of Novel Monomer Synthesis Routes for Enhanced Yield and Sustainability

Research into novel synthetic routes for this compound is driven by the need for processes that are more efficient, cost-effective, and environmentally benign. Efforts are focused on improving the synthesis of both the carbazole core and the final monomer.

Traditional methods for synthesizing the carbazole nucleus can be harsh. polyu.edu.hk Modern approaches, such as palladium-catalyzed C-H activation or tandem C-N coupling reactions, offer milder conditions and greater functional group tolerance, providing more sustainable pathways to the carbazole precursor. polyu.edu.hkorganic-chemistry.org

For the N-alkylation step, replacing 2-bromoethanol with greener alternatives like ethylene (B1197577) carbonate is a viable strategy. This avoids the use of halogenated compounds and produces carbon dioxide as the only major byproduct.

In the esterification step, moving away from stoichiometric reagents like methacryloyl chloride and triethylamine is a key goal. Potential sustainable alternatives include:

Transesterification: Reacting 2-(9H-Carbazol-9-yl)ethanol with methyl methacrylate in the presence of a suitable catalyst. This process generates methanol, a less harmful byproduct than HCl.

Enzyme-Catalyzed Esterification: Utilizing lipases as biocatalysts for the esterification reaction. This approach offers high selectivity, operates under mild conditions (room temperature and neutral pH), and avoids harsh chemicals, significantly improving the sustainability of the process.

Derivatization Strategies for Tailoring this compound Structure

The electronic and physical properties of polymers derived from this compound can be precisely tuned by modifying the monomer's structure. Derivatization is typically performed on the carbazole ring prior to the N-alkylation and esterification steps. The C-3, C-6, and C-9 positions of the carbazole ring are readily functionalized. nih.gov

By introducing electron-donating or electron-withdrawing groups onto the carbazole skeleton, researchers can alter the monomer's HOMO/LUMO energy levels, which in turn affects the charge transport, photophysical, and electrochemical properties of the resulting polymers. mdpi.com

Common derivatization strategies include:

Halogenation: Introducing bromine or chlorine atoms, typically at the 3- and 6-positions. mdpi.com These halogenated derivatives can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Nitration and Amination: Introducing nitro groups, which can subsequently be reduced to amino groups, provides a route to a wide range of functional materials.

Formylation: The Vilsmeier-Haack reaction can introduce aldehyde groups, which are versatile intermediates for creating more complex structures.

These strategies allow for the creation of a library of custom-designed monomers based on the core this compound structure, each imparting specific, desired properties to the final polymer.

Interactive Table: Examples of Precursor Derivatization for Tailored Monomers

| Precursor | Modifying Reagent(s) | Position(s) of Derivatization | Resulting Property Change in Polymer |

|---|---|---|---|

| Carbazole | N-Bromosuccinimide (NBS) | 3, 6 | Increased oxidation potential; handle for further functionalization. mdpi.com |

| Carbazole | Nitrating mixture (HNO₃/H₂SO₄) | 3 | Introduction of electron-withdrawing group; alters electronic properties. |

| 3,6-Dibromocarbazole | Aryl boronic acids (Suzuki coupling) | 3, 6 | Extension of π-conjugation; red-shifts absorption/emission spectra. |

Polymerization Science and Macromolecular Engineering of 2 9h Carbazol 9 Yl Ethyl Methacrylate Based Systems

Homopolymerization of 2-(9H-Carbazol-9-yl)ethyl Methacrylate (B99206)

The synthesis of polymers from 2-(9H-Carbazol-9-yl)ethyl methacrylate is a significant area of research, primarily due to the unique photophysical and electronic properties imparted by the carbazole (B46965) moiety. This section delves into the various methods employed for the homopolymerization of this monomer, exploring both conventional free radical techniques and more advanced controlled/living radical polymerization approaches, as well as ionic polymerization methods.

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization is a widely utilized method for synthesizing a variety of vinyl polymers, including those derived from methacrylate monomers. The homopolymer of this compound, often abbreviated as PCzEMA, can be synthesized using this technique. The resulting polymer, poly(this compound), is noted for its application as an electron donor material with carbazole as the pendant groups sigmaaldrich.comresearchgate.net.

The kinetics of free radical polymerization of methacrylates, such as ethyl methacrylate, generally follow a well-established mechanism involving initiation, propagation, and termination steps. The polymerization is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then react with the monomer to initiate the polymer chain growth.

The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For methacrylates, the propagation reaction is generally rapid.

Termination of the growing polymer chains can occur through two primary mechanisms: combination (coupling) of two polymer radicals or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end. For polymethacrylates, disproportionation is often the dominant termination mechanism, especially at higher temperatures.

Controlled/Living Radical Polymerization (CLRP) Approaches

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. These methods are based on establishing a dynamic equilibrium between a small population of active propagating radicals and a large majority of dormant species.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including methacrylates. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radicals react with the CTA to form a dormant intermediate, which can then fragment to release a new radical that can reinitiate polymerization. This process allows for the controlled growth of polymer chains.

Atom Transfer Radical Polymerization (ATRP) is another robust CLRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This method has been successfully applied to the polymerization of a wide variety of methacrylate monomers.

While detailed studies on the ATRP homopolymerization of this compound are scarce, its copolymerization with methyl methacrylate (MMA) has been investigated researchgate.net. In this study, copolymers of 2-(9-carbazolyl)ethyl methacrylate (CMA) and MMA were synthesized using ATRP conditions, resulting in copolymers with varying compositions researchgate.net. The successful copolymerization suggests that the ATRP of the homopolymer is also feasible.

The general conditions for the ATRP of methacrylates involve the use of an alkyl halide initiator and a copper(I) halide catalyst complexed with a nitrogen-based ligand, such as bipyridine or a multidentate amine. The polymerization is typically carried out in a suitable solvent at a controlled temperature. For the ATRP of functional methacrylates, careful optimization of the reaction conditions is often necessary to avoid side reactions and achieve good control over the polymerization process nih.gov.

Below is a table summarizing the ATRP of a functionalized methacrylate, providing an example of typical reaction conditions and outcomes that could be adapted for this compound.

Table 1: Example of ATRP of a Functional Methacrylate (Note: This data is for 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA) and serves as an illustrative example) nih.gov

| Monomer/Initiator/Catalyst/Ligand Ratio | Monomer Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC) ( g/mol ) | Đ (Mw/Mn) |

| 50:1:1:2 | 3 | Room Temp | 2 | 45 | 12,500 | 1.25 |

| 50:1:1:2 | 2 | Room Temp | 4 | 60 | 15,000 | 1.20 |

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer radical, thereby controlling the polymerization. While NMP is highly effective for the polymerization of styrenic monomers, its application to methacrylates has been more challenging due to the higher rate of termination reactions.

However, advancements in NMP, such as the use of controlling comonomers or new nitroxides, have enabled the controlled polymerization of methacrylates. There are no specific reports found on the NMP of this compound. The bulky carbazole group might present additional challenges for this technique. Further research would be needed to explore suitable NMP strategies for this particular monomer.

Anionic and Cationic Polymerization Investigations

Ionic polymerization methods, including anionic and cationic polymerization, can also be employed for the synthesis of polymethacrylates, often yielding polymers with high stereoregularity.

Anionic Polymerization: Anionic polymerization of methacrylates is typically initiated by organometallic compounds, such as organolithium reagents, in a polar aprotic solvent at low temperatures. This method can produce highly isotactic or syndiotactic polymers depending on the reaction conditions. The living nature of anionic polymerization allows for the synthesis of well-defined polymers with narrow molecular weight distributions and block copolymers. However, the methacrylate carbonyl group is susceptible to nucleophilic attack by the initiator and the propagating anion, which can lead to side reactions. The presence of the carbazole moiety in this compound, with its potentially reactive N-H bond (in the case of unprotected carbazole) and the ester linkage, would likely complicate anionic polymerization, requiring careful selection of initiators and reaction conditions to avoid unwanted side reactions.

Cationic Polymerization: Cationic polymerization of methacrylates is generally less common and more difficult to control compared to anionic and radical methods. Strong Lewis or protonic acids are used as initiators. The carbazole group is known to be reactive towards electrophiles, which could lead to side reactions and interfere with the polymerization of the methacrylate group under cationic conditions. Therefore, cationic polymerization is generally not a preferred method for monomers containing carbazole moieties.

Currently, there is a lack of specific research findings on the successful anionic or cationic homopolymerization of this compound reported in the literature.

Photo-Induced Polymerization of this compound

Photo-induced polymerization, or photopolymerization, of this compound (CzEMA) offers a rapid and spatially controllable method for creating polymeric materials. This technique relies on the use of a photoinitiator that, upon absorption of light (typically in the UV or visible range), generates reactive species—free radicals or cations—that initiate the polymerization of the methacrylate monomer.

The free-radical photopolymerization of carbazole-based methacrylates is a commonly employed method. iau.ir In a typical system, a photoinitiator such as 1-hydroxycyclohexyl phenyl ketone (Irgacure 184™) is mixed with the CzEMA monomer. iau.ir The process is often carried out in a high-boiling-point solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) to ensure the monomer remains in solution during the polymerization process. iau.ir Upon irradiation with UV light, transparent polymer films can be formed. iau.ir The extent of the photopolymerization reaction for a similar carbazole-phenoxy based methacrylate has been determined to be around 71.9%. iau.ir

The kinetics of photopolymerization for methacrylates can be studied using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat of polymerization. For a related carbazole-phenoxy based methacrylate, the heat of polymerization (ΔHp) was found to be -39.4 kJ/mole. vt.edu The rate of polymerization and the final monomer conversion are influenced by factors such as the concentration and type of photoinitiator, light intensity, and temperature. researchgate.net

In addition to free-radical polymerization, carbazole derivatives have been shown to act as effective photoinitiators for cationic polymerization, particularly when used with co-initiators like iodonium (B1229267) salts. vt.edu These systems can be activated by near-UV and visible light, leading to high final conversion rates through a photoredox catalysis mechanism where the carbazole moiety acts as a photosensitizer. vt.edu

The photopolymerization of CzEMA is of particular interest in applications such as holography, where the carbazole moiety's photorefractive properties are advantageous. vt.eduresearchgate.net In these applications, the spatial control afforded by photopolymerization allows for the creation of intricate patterns and structures.

Copolymerization Studies Involving this compound

Copolymerization is a powerful technique to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. For this compound (CzEMA), copolymerization allows for the modification of its optical, thermal, and mechanical properties.

Statistical Copolymerization with Various Comonomers

In statistical copolymerization, the monomer units are arranged randomly or in short, alternating sequences along the polymer chain. The final properties of the copolymer depend on the reactivity ratios of the comonomers and their feed ratio.

A study on the copolymerization of 2-(9-carbazolyl)ethylmethacrylate with methacrylic acid in benzene (B151609) has been reported. researchgate.net The reactivity ratios of the monomers were determined, providing insight into the copolymer composition and microstructure. The glass transition temperatures of the resulting copolymers were found to increase with a higher molar fraction of methacrylic acid, indicating that the incorporation of methacrylic acid enhances the rigidity of the polymer chains. researchgate.net

Statistical copolymers of carbazole-based methacrylates with methyl methacrylate (MMA) have also been synthesized via free-radical solution polymerization in DMAC or through photopolymerization in DMF. vt.edu These copolymerizations serve as a model system to study the influence of the carbazole moiety on the properties of the resulting polymer. For instance, the refractive index and thermal degradation behavior of the copolymers can be systematically varied by changing the comonomer feed ratio. vt.edu

The table below summarizes the findings from a study on the copolymerization of a carbazole-containing methacrylate (CE) with an oxadiazole-containing methacrylate (tBPOP).

| Mole Fraction of CE in Copolymer | Hole Mobility (cm²/V·s) at 345 kV/cm |

| 1.00 (Homopolymer PCE) | 5.9 x 10⁻⁷ |

| 0.88 | 3.0 x 10⁻⁷ |

| 0.50 | 2.4 x 10⁻⁸ |

Data sourced from ACS Appl Mater Interfaces. 2009 Apr;1(4):875-81.

Block Copolymer Synthesis and Architectures (e.g., Diblock, Triblock)

Block copolymers consist of long sequences, or blocks, of different monomer units. These materials can self-assemble into ordered nanostructures, leading to unique properties. The synthesis of well-defined block copolymers containing CzEMA can be achieved through controlled/"living" radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

While specific studies on the block copolymerization of CzEMA are not abundant, related systems provide a good indication of the synthetic possibilities. For example, amphiphilic AB diblock and ABA triblock copolymers of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with poly(methyl methacrylate) (PMMA), poly(methyl acrylate) (PMA), or polystyrene (PSt) have been synthesized by ATRP using macroinitiators. iau.ir This approach could be adapted for the synthesis of block copolymers containing a poly(CzEMA) block.

RAFT polymerization has been successfully used to synthesize well-defined block copolymers with a poly(N-ethyl-3-vinylcarbazole) segment. mdpi.com This was achieved by using a dithiocarbamate-terminated polystyrene as a macro-chain transfer agent (CTA). mdpi.com This technique offers good control over molecular weight and results in low polydispersity indices. mdpi.com Similarly, diblock copolymers of polypropylene (B1209903) oxide (PPO) and poly(9-(2,3-epoxypropyl) carbazole) (PEPK) have been prepared via sequential anionic polymerization. vt.edu

Graft Copolymerization Techniques

Graft copolymers are branched polymers where side chains of one type of monomer are attached to a main chain of another. This can be achieved through "grafting from," "grafting to," or "grafting through" methods.

While there are no specific reports on the graft copolymerization of CzEMA, the general principles of grafting methacrylates onto various polymer backbones can be applied. For instance, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been grafted from cellulose (B213188) using RAFT polymerization. cmu.edu This "grafting from" approach involves initiating the polymerization of the methacrylate from active sites on the cellulose backbone.

Polymerization in Different Media: Solution, Bulk, Emulsion, and Dispersion Polymerization

The choice of polymerization medium significantly influences the polymerization process, the properties of the resulting polymer, and its potential applications. This compound (CzEMA) can be polymerized in various media, each with its own advantages and challenges.

Solution Polymerization: This is a common method for the polymerization of CzEMA and other carbazole-based methacrylates. vt.edu The monomer and initiator are dissolved in a suitable solvent. For CzEMA, high-boiling-point polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) are often used to ensure both the monomer and the resulting polymer remain soluble throughout the reaction. vt.edu A typical initiator for free-radical solution polymerization is 2,2'-azobisisobutyronitrile (AIBN). vt.edu Solution polymerization allows for good control over the reaction temperature and viscosity, but the solvent needs to be removed from the final polymer, which can be energy-intensive.

Bulk Polymerization: In bulk polymerization, the reaction is carried out with only the monomer and an initiator, without any solvent. This method is often used in conjunction with photopolymerization to produce polymer films and coatings. iau.ir The absence of a solvent leads to a high reaction rate and a high-purity polymer. However, the viscosity of the reaction mixture can increase significantly, leading to challenges in heat dissipation and potential autoacceleration (the Trommsdorff effect).

Emulsion Polymerization: Emulsion polymerization is a heterogeneous process where a hydrophobic monomer is dispersed in an aqueous phase with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles are formed. While there are no specific reports on the emulsion polymerization of CzEMA, the technique has been applied to other functional methacrylates like 2-hydroxyethyl methacrylate (HEMA). cmu.eduresearchgate.net Given the hydrophobic nature of the carbazole group, CzEMA could potentially be polymerized via emulsion polymerization, which would offer advantages such as high polymerization rates, high molecular weights, and good heat transfer. The choice of surfactant and initiator would be crucial for a successful polymerization.

Dispersion Polymerization: Dispersion polymerization is a precipitation polymerization method where the monomer is soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer is used to prevent the aggregation of the polymer particles. This technique is suitable for producing monodisperse polymer particles in the micrometer size range. Similar to emulsion polymerization, there is a lack of specific studies on the dispersion polymerization of CzEMA. However, the successful dispersion polymerization of other methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), in a water/2-methoxyethanol medium suggests that this technique could be adapted for CzEMA with an appropriate choice of solvent and stabilizer. semanticscholar.org

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification involves the chemical transformation of a pre-existing polymer to introduce new functional groups or alter its properties. This approach is particularly useful for incorporating functionalities that might not be compatible with the initial polymerization conditions. For poly(this compound), the carbazole moiety and the ester group of the methacrylate backbone are potential sites for chemical modification.

The carbazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. However, such reactions on the polymer can be challenging to control and may lead to cross-linking or degradation. A more common approach for modifying carbazole-containing polymers is to first copolymerize a monomer with a reactive handle and then attach the carbazole group. For example, copolymers of maleic anhydride (B1165640) have been modified by a ring-opening reaction with carbazole to introduce the carbazole moiety onto the polymer backbone. iau.iriau.ir This method results in polymers with high thermal stability and increased rigidity due to the bulky carbazole side groups. iau.ir

Another strategy for post-polymerization modification involves reactions of the ester group in the methacrylate backbone. However, these reactions, such as hydrolysis or transesterification, often require harsh conditions that could also affect the carbazole group.

A more versatile approach is to copolymerize CzEMA with a monomer containing a reactive group that is specifically designed for post-polymerization modification. For instance, copolymerization with glycidyl (B131873) methacrylate (GMA) would introduce epoxide groups that can be subsequently modified through ring-opening reactions with a variety of nucleophiles, including amines, thiols, and azides. rsc.orgscispace.com This allows for the introduction of a wide range of functionalities onto the poly(CzEMA) backbone.

Similarly, copolymerization with monomers containing "clickable" functionalities, such as azides or alkynes, would enable the use of highly efficient and specific click chemistry reactions for post-polymerization modification. cmu.edu This approach has been used to modify polymers with tetrazole groups after the polymerization of acrylonitrile. cmu.edu The hydroxyl groups of comonomers like 2-hydroxyethyl methacrylate (HEMA) can also be used for post-polymerization modification through esterification reactions. cmu.edu

Advanced Spectroscopic and Morphological Characterization Methodologies for 2 9h Carbazol 9 Yl Ethyl Methacrylate Polymers

Elucidation of Electronic Structure via Advanced Spectroscopic Techniques

The electronic properties of poly(2-(9H-Carbazol-9-yl)ethyl methacrylate) (PCzEMA) are dominated by the pendant carbazole (B46965) groups. These moieties are photoactive and possess charge-transporting capabilities, making the elucidation of their electronic structure a primary focus of characterization. mdpi.com

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within the PCzEMA polymer. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. For PCzEMA, the UV-Vis absorption spectrum is primarily characterized by the electronic transitions occurring within the carbazole chromophore.

The spectra typically exhibit strong absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic system of the carbazole rings. researchgate.net In dilute solutions, the absorption profile is generally similar to that of the monomer or a model compound, showcasing characteristic peaks for the carbazole unit. The position and intensity of these absorption bands can be influenced by the solvent polarity. Studies on related carbazole-containing systems have shown that an increase in solvent polarity can lead to a red shift (bathochromic shift) in the absorption maxima. rsc.org

Table 1: Typical UV-Vis Absorption Maxima for Carbazole Moieties in Polymers

| Transition | Typical Wavelength Range (nm) | Solvent/State | Reference |

|---|---|---|---|

| π-π* | 290-300 | Solution | researchgate.netmdpi.com |

Note: Specific peak positions can vary based on polymer concentration, solvent, and specific polymer structure.

Photoluminescence (PL) and electroluminescence (EL) spectroscopy are powerful tools for studying the emissive properties of PCzEMA, which are critical for applications in organic light-emitting diodes (OLEDs).

Photoluminescence (PL) spectroscopy involves exciting the material with photons and analyzing the emitted light. The fluorescence of PCzEMA originates from the radiative decay of singlet excitons localized on the carbazole pendant groups. acs.org The PL spectrum typically shows a high-energy emission band corresponding to the fluorescence from isolated carbazole units (monomer emission). mdpi.com In addition to monomer emission, a broad, structureless, and red-shifted emission band can often be observed, particularly at higher concentrations in solution or in the solid state. This secondary peak is attributed to the formation of "excimers," which are excited-state dimers formed between an excited and a ground-state carbazole moiety on adjacent polymer chains or segments. mdpi.com The relative intensity of the monomer and excimer emission provides insight into the chain conformation and intermolecular interactions within the polymer matrix.

Electroluminescence (EL) is the emission of light from a material in response to an electric current. In the context of an OLED device, PCzEMA can serve as the emissive layer or a host material. The EL spectrum reveals the nature of the emissive species under electrical excitation. In some cases, the EL and PL spectra of a polymer are nearly identical, indicating that the same excited states are responsible for emission. However, in polymer blends or devices with complex structures, the EL emission may differ. For instance, in blends of a carbazole-containing polymethacrylate (B1205211) with another emissive polymer, energy transfer can occur, resulting in the EL spectrum being dominated by the lower-energy emitter, even while the PL spectrum shows emission from both components. capes.gov.br

Table 2: Typical Emission Properties of Carbazole-Based Polymers

| Emission Type | Typical Wavelength Range (nm) | Origin | Reference |

|---|---|---|---|

| Monomer Fluorescence | 350-380 | Isolated Carbazole Units | mdpi.com |

| Excimer Fluorescence | 400-450 | Excited-State Dimers | mdpi.com |

*Value is for a specific polymer blend and device structure.

Time-resolved photoluminescence (TRPL) spectroscopy provides critical information on the lifetime and dynamics of the excited states in PCzEMA. By measuring the decay of the fluorescence intensity over time following pulsed excitation, one can determine the fluorescence lifetime (τ), which is the average time an exciton (B1674681) spends in the excited state before returning to the ground state.

Detailed studies on carbazole model compounds using transient absorption and time-resolved fluorescence techniques have elucidated the complex photophysical processes that occur. mdpi.com Upon photoexcitation, an initial excited singlet state (Sx) rapidly decays via internal conversion to the lowest excited singlet state (S1) on a sub-picosecond timescale. The S1 state is responsible for the observed fluorescence and has a lifetime typically in the range of 7 to 15 nanoseconds in solution. mdpi.com This S1 state can decay radiatively (fluorescence) or non-radiatively through processes like intersystem crossing (ISC) to the triplet state (T1) or internal conversion. mdpi.com

In polymers like PCzEMA, TRPL can be used to distinguish between different emissive species. Monomer and excimer emissions often exhibit different decay kinetics, allowing for the deconvolution of their respective lifetimes. Furthermore, TRPL is instrumental in studying intramolecular energy migration along the polymer chain, a key process in light-harvesting and charge-transporting applications. acs.org

Table 3: Representative Excited State Lifetimes for Carbazole Systems

| State/Process | Time Constant | Technique | Reference |

|---|---|---|---|

| S1 State Lifetime | 13-15 ns | Time-Resolved Fluorescence | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. nih.gov For PCzEMA, XPS provides a powerful method to verify the polymer's stoichiometry and probe the chemical environment of its constituent atoms: carbon, oxygen, and nitrogen.

An XPS analysis involves irradiating the polymer surface with X-rays and measuring the kinetic energy of the emitted core-level electrons. nih.gov The binding energy of these electrons is characteristic of the element and its oxidation state.

C 1s Spectrum: The high-resolution C 1s spectrum of PCzEMA is complex and can be deconvoluted into several components corresponding to the different chemical environments of carbon atoms: C-C/C-H bonds in the carbazole and polymer backbone, C-N bond, C-O bond, and the O-C=O group of the methacrylate (B99206) unit. casaxps.com

O 1s Spectrum: The O 1s spectrum can distinguish between the two types of oxygen atoms in the methacrylate group: the carbonyl oxygen (C=O) and the ester oxygen (C-O). casaxps.com

N 1s Spectrum: The N 1s spectrum provides a clear signal for the nitrogen atom within the carbazole ring. The binding energy can provide information about its chemical state and interactions. In studies of similar systems, changes in the N 1s peak have been used to monitor charge states (e.g., N+/N0 ratios) and binding interactions. nih.gov

XPS is particularly valuable for confirming successful polymerization and assessing the purity of the polymer surface.

Table 4: Expected Core-Level Binding Energies for PCzEMA

| Element/Core Level | Chemical Group | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H | ~284.8 - 285.0 | casaxps.com |

| C 1s | C-N | ~285.5 - 286.0 | nih.gov |

| C 1s | C-O | ~286.5 | casaxps.com |

| C 1s | O-C=O | ~289.0 | casaxps.com |

| O 1s | C=O | ~532.0 | casaxps.com |

| O 1s | C-O | ~533.5 | casaxps.com |

Investigation of Macromolecular Architecture and Chain Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of polymers. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a detailed picture of the PCzEMA structure. researchgate.net

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum is used to confirm the successful incorporation of the monomer unit into the polymer chain. It provides characteristic signals for the aromatic protons of the carbazole ring, the ethyl linker protons (-O-CH₂-CH₂-N-), the methacrylate methyl protons (-CH₃), and the polymer backbone methylene (B1212753) protons (-CH₂-). mdpi.commdpi.com The broadness of the peaks in the polymer spectrum compared to the sharp signals of the monomer is a clear indication of polymerization.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the repeating unit, including the aromatic carbons, the carbonyl carbon (C=O), and the aliphatic carbons of the backbone and side chain. mdpi.comresearchgate.net

2D NMR (HSQC, HMBC): For complex polymers where 1D spectra suffer from signal overlap, 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for assigning quaternary carbons (like the carbonyl carbon and the carbazole carbons with no attached protons) and for confirming the connectivity between different parts of the monomer unit. researchgate.net It can also play a role in studying the stereoregularity of the polymer by examining correlations involving the carbonyl carbon. researchgate.net

Through the combined use of these NMR methods, a complete and detailed assignment of the PCzEMA structure can be achieved, providing a solid foundation for understanding its properties.

Table 5: Characteristic ¹H NMR Chemical Shifts for PCzEMA Structure

| Protons | Typical Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Carbazole) | 7.2 - 8.2 | Multiplet |

| -O-CH₂- | 4.0 - 4.5 | Broad Multiplet |

| -CH₂-N- | 3.8 - 4.3 | Broad Multiplet |

| Backbone -CH₂- | 1.5 - 2.5 | Broad Multiplet |

Note: Chemical shifts are approximate and depend on the solvent and polymer tacticity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. A solution of the polymer is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. This process allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution.

For carbazole-containing methacrylate polymers, GPC analysis is crucial for correlating synthetic parameters with the resulting polymer chain lengths and distribution. While specific GPC data for the homopolymer of this compound is not extensively reported in publicly accessible literature, data from closely related polymers, such as poly(carbazolylmethylacrylate) (PCMA), provides valuable insight. For instance, PCMA synthesized by free-radical polymerization has been reported with a number-average molecular weight (Mₙ) of 3.3 kg/mol and a high polydispersity index (PDI) of 4.0, which is characteristic of conventional free-radical polymerization methods. researchgate.net Controlled polymerization techniques are often employed to achieve lower PDI values, indicating a more uniform polymer chain length.

| Parameter | Value | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | 3.3 kg/mol | Average molecular weight based on the number of polymer chains. |

| Polydispersity Index (PDI) | 4.0 | Indicates a broad distribution of polymer chain lengths. |

Morphological and Supramolecular Organization Studies

The performance of polymer films in applications such as organic electronics is highly dependent on their solid-state morphology. Techniques like Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are vital for probing the surface and bulk structures of poly(this compound).

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface. A sharp tip mounted on a cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the surface is measured. This allows for the visualization of surface features with nanoscale resolution.

Transmission Electron Microscopy (TEM) offers even higher resolution than AFM and is used to investigate the internal or nanoscale morphology of thin polymer films. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. When a beam of X-rays strikes a sample, the X-rays are scattered by the electrons of the atoms. In crystalline materials, the ordered arrangement of atoms leads to constructive interference at specific angles, producing a characteristic diffraction pattern. Amorphous materials, lacking long-range order, typically produce a broad, diffuse halo.

Polymers like poly(this compound) are generally amorphous. However, XRD is crucial for identifying any degree of local order arising from interactions between the pendant carbazole groups. Specifically, π-π stacking interactions between the aromatic carbazole rings can lead to a degree of short-range order, which manifests as a broad peak in the XRD pattern. The position of this peak, according to Bragg's law, corresponds to the average distance between the stacked carbazole moieties. usp.org Studies on other N-aryl-substituted carbazole compounds have shown that these π-π stacking distances are typically in the range of 3.3 to 3.9 Å. nih.govnih.gov Therefore, the XRD pattern of poly(this compound) is expected to exhibit a broad amorphous halo with a feature in this region, providing evidence for the intermolecular packing of the charge-transporting side chains.

Electrochemical Characterization Techniques

Electrochemical methods are essential for determining the electronic properties of electroactive polymers, which are key to their function in optoelectronic devices.

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a material. By cycling the potential of an electrode immersed in a solution containing the analyte, one can measure the potential at which the material is oxidized and reduced.

For poly(this compound), the pendant carbazole group is the electroactive moiety. The carbazole unit can be reversibly oxidized, a process that is fundamental to its hole-transporting properties. The oxidation potential (Eₒₓ), determined from the CV curve, is used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can then be calculated by combining the HOMO level with the optical bandgap (E₉) determined from UV-Vis spectroscopy.

While experimental CV data for the homopolymer is scarce, the electronic properties of the monomer, 2-(9H-Carbazol-9-yl)ethyl 2-methylacrylate (CE), have been investigated. Density functional theory (DFT) calculations combined with optical absorption data suggest a HOMO level of -5.39 eV and a LUMO level of -1.94 eV for the monomer. nih.govresearchgate.net The polymer is expected to have a similar HOMO level, as it is primarily determined by the carbazole side chain. The oxidation potential for related carbazole compounds has been observed around +1.1 to +1.5 V versus a saturated calomel (B162337) electrode (SCE), further supporting the estimated HOMO energy level. mdpi.com These energy levels are critical for designing efficient organic electronic devices by ensuring proper energy level alignment with other materials in the device stack.

| Parameter | Value (eV) | Method of Determination |

|---|---|---|

| HOMO Energy Level | -5.39 | DFT and Optical Absorption nih.govresearchgate.net |

| LUMO Energy Level | -1.94 | DFT and Optical Absorption nih.govresearchgate.net |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electronic properties and charge transfer dynamics of polymer films at the electrode-electrolyte interface. This methodology is particularly insightful for characterizing electroactive polymers such as those based on this compound, where understanding charge transport is crucial for their application in electronic devices. By applying a small amplitude AC voltage or current over a wide range of frequencies, EIS can deconstruct the complex electrochemical processes occurring within the system, including charge transfer resistance, double-layer capacitance, and diffusion-limited processes.

The application of EIS to poly(this compound) films allows for the elucidation of the kinetics of electron transfer at the polymer-coated electrode surface and the ion diffusion processes within the polymer matrix. The resulting impedance spectrum, often visualized as a Nyquist plot (plotting the imaginary part of impedance versus the real part), provides a characteristic signature of the system's electrochemical behavior. Typically, for such polymer films, the Nyquist plot exhibits a semicircle at higher frequencies, corresponding to the charge transfer limited process, followed by a linear region at lower frequencies, indicative of diffusion-controlled processes.

To quantitatively analyze the impedance data, an equivalent electrical circuit model is employed to fit the experimental data. A common model for such systems is the modified Randles circuit. This model includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg impedance element (Zw) which accounts for the diffusion of charge carriers. The Rct value is inversely proportional to the rate of electron transfer at the electrode/polymer interface, providing a direct measure of the charge transfer kinetics. The Cdl represents the capacitive behavior at the interface, and the Warburg impedance relates to the diffusion of ions within the polymer film.

Detailed research findings from EIS studies on electrochemically deposited copolymers containing carbazole moieties reveal the influence of the material's composition on its capacitive and resistive properties. researchgate.netresearchgate.net For instance, the analysis of copolymers of 9-(2-(benzyloxy)ethyl)-9H-carbazole and 1-tosyl-1H-pyrrole showed that the capacitive behavior is dependent on the molar fractions of the comonomers. researchgate.net While specific data for the homopolymer of this compound is not extensively reported, analogous systems provide a framework for expected values.

The table below presents hypothetical yet representative data that could be obtained from an EIS analysis of a poly(this compound) film on a glassy carbon electrode in an acetonitrile (B52724) solution containing a supporting electrolyte.

| Parameter | Symbol | Value | Unit | Significance |

| Solution Resistance | Rs | 50 | Ω | Resistance of the electrolyte solution |

| Charge Transfer Resistance | Rct | 2500 | Ω | Resistance to electron transfer at the interface |

| Double-Layer Capacitance | Cdl | 1.5 | µF/cm² | Capacitance of the electrode-polymer interface |

| Warburg Coefficient | σ | 300 | Ω·s-1/2 | Related to the diffusion of charge carriers |

This data illustrates how EIS can provide quantitative insights into the different processes governing the electrochemical performance of poly(this compound). Variations in film thickness, morphology, and the electrolyte composition would lead to changes in these parameters, which can be systematically studied using EIS to optimize the material for specific applications.

Research on Electronic and Optoelectronic Functionality of 2 9h Carbazol 9 Yl Ethyl Methacrylate Polymers

Investigation of Charge Transport Mechanisms in Poly(2-(9H-Carbazol-9-yl)ethyl Methacrylate) Films

The charge transport properties of polymers are fundamental to their performance in electronic devices. For Poly(this compound), or PCzEMA, the pendant carbazole (B46965) group serves as the primary electroactive moiety, facilitating the movement of charge carriers through the material. The non-conjugated methacrylate (B99206) backbone provides good film-forming properties and stability, while the carbazole side chains dictate the electronic behavior.

The carbazole moiety is well-known for its hole-transporting capabilities. Research into the homopolymer of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (PCE) has quantified its inherent hole drift mobility. Using time-of-flight (ToF) techniques, a common method for assessing charge carrier mobility in disordered organic materials, the hole mobility of PCE was determined. nih.govresearchgate.net

At an applied electric field of 345 kV/cm, the homopolymer exhibited a hole mobility of 5.9 x 10⁻⁷ cm²/V·s. nih.govresearchgate.net This value is approximately double that of the widely studied and technologically significant hole-transporting polymer, poly(9-vinylcarbazole) (PVK), which shows a mobility of 2.8 x 10⁻⁷ cm²/V·s under similar conditions. nih.govresearchgate.net This enhancement suggests that the ethyl methacrylate linkage provides a favorable morphology for intermolecular hopping of holes between carbazole units compared to the direct vinyl linkage in PVK.

| Polymer | Measurement Technique | Electric Field (kV/cm) | Hole Mobility (cm²/V·s) |

|---|---|---|---|

| Poly(this compound) | Time-of-Flight (ToF) | 345 | 5.9 x 10⁻⁷ |

| Poly(9-vinylcarbazole) | Time-of-Flight (ToF) | 345 | 2.8 x 10⁻⁷ |

Poly(this compound) is inherently a poor electron conductor. The electronic structure of the carbazole group, characterized by a high-lying Highest Occupied Molecular Orbital (HOMO), facilitates hole injection and transport, but its low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes electron injection and transport difficult.

To impart electron-transporting properties to this class of materials, a common strategy is copolymerization with monomers containing electron-deficient (electron-transporting) moieties. For instance, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have been synthesized with methacrylate monomers functionalized with oxadiazole units, which are known for their electron-transporting characteristics. nih.govresearchgate.net While this approach creates bifunctional materials capable of transporting both holes and electrons, data on the intrinsic electron mobility of the pure Poly(this compound) homopolymer remains limited, as it is primarily investigated for its hole-transporting role.

The Space Charge Limited Current (SCLC) method is a powerful technique for determining the charge carrier mobility in thin films of organic semiconductors. This analysis involves measuring the current-voltage (I-V) characteristics of a single-carrier device. In the SCLC regime, the current is governed by the Mott-Gurney law, which relates current density to the square of the applied voltage and the charge carrier mobility.

Studies on a structurally similar polymer, poly(2-N-carbazoylethyl acrylate) (PCzEA), have demonstrated the utility of the SCLC technique and revealed the profound impact of polymer microstructure on charge transport. nih.govresearchgate.net It was found that the hole mobility is highly dependent on the isotacticity (the stereochemical arrangement of the side chains). As the dyad isotacticity (m) of PCzEA increased from 45.5% to 94.7%, the hole mobility, measured by SCLC in unannealed samples, increased by over an order of magnitude. nih.govresearchgate.net Thermal annealing further enhanced the mobility of the highly isotactic polymer, achieving values comparable to some conjugated polymers. nih.govresearchgate.net This highlights that controlling the polymer's stereoregularity can significantly improve the π-π stacking of the carbazole units, thereby enhancing charge transport.

| Dyad Isotacticity (m) | Sample Condition | Hole Mobility (μh) (cm²/V·s) |

|---|---|---|

| 45.5% | Unannealed | 2.11 x 10⁻⁶ |

| 94.7% | Unannealed | 4.68 x 10⁻⁵ |

| 94.7% | Thermally Annealed | 2.74 x 10⁻⁴ |

Research into Photovoltaic Performance and Exciton (B1674681) Dynamics in Organic Solar Cells (OPVs)

The application of carbazole-based polymers in organic photovoltaics is motivated by their strong light absorption in the UV-visible region and their excellent hole-transporting properties. In OPVs, these polymers typically function as the electron donor material in a bulk-heterojunction (BHJ) architecture.

The primary photo-physical event in an organic solar cell is the absorption of a photon by the active layer, leading to the creation of an exciton—a tightly bound electron-hole pair. nih.gov In a device utilizing Poly(this compound) as the donor, the carbazole moieties absorb photons, promoting an electron from the HOMO to the LUMO and generating a Frenkel exciton. nih.gov

Due to the low dielectric constant of organic materials, the binding energy of this exciton is high, and it will not spontaneously separate into free charge carriers. nih.gov For efficient charge generation, the exciton must diffuse to an interface between the electron donor (the carbazole polymer) and an electron acceptor material (such as a fullerene derivative or a non-fullerene acceptor). ug.edu.gh At this donor-acceptor interface, the energy offset between the materials provides the driving force for exciton dissociation. The electron is transferred from the donor's LUMO to the acceptor's LUMO, while the hole remains on the donor. nih.gov This process forms a charge-transfer (CT) exciton, which can then separate into free electrons and holes that are transported to their respective electrodes to generate a photocurrent. nih.gov

When Poly(this compound) is used as the donor or hole-transporting layer, its HOMO energy level (experimentally derived as -5.39 eV for the monomer) dictates the selection of the anode and any anode interlayer. nih.gov An ideal interface facilitates efficient hole extraction from the carbazole polymer to the anode (e.g., ITO) while blocking electrons.

Conversely, at the cathode side, an electron transport layer (ETL) is crucial for efficiently collecting electrons from the acceptor material and transporting them to the cathode, while simultaneously blocking holes from reaching the cathode. researchgate.net The strategic use of these interlayers minimizes charge recombination at the interfaces and reduces energy barriers for charge extraction, which are key strategies for enhancing the power conversion efficiency of organic solar cells. nih.govrepec.org

Device Architecture Optimization

The optimization of device architecture is crucial for maximizing the performance of electronic devices based on polymers of this compound. Research has shown that the functionality of these polymers can be tailored through strategic device design, including multilayer structures and copolymerization.

In multilayer OLEDs, polymers containing carbazole are often used as the host material in the emissive layer or as a dedicated hole-transporting layer (HTL). An optimized device structure for high efficiency might involve several layers, such as: Indium Tin Oxide (ITO) as the anode, a hole-injection layer (e.g., MoO₃), a hole-transporting layer (e.g., TAPC), an emissive layer consisting of a host material (like a carbazole-based polymer) doped with an emitter, an electron-transporting layer (e.g., TmPyPB), and finally a cathode (e.g., LiF/Al). researchgate.net This architecture helps to balance charge injection and transport, confining charge recombination to the emissive layer and thus increasing efficiency.

A significant strategy for simplifying device architecture involves the use of copolymers. By copolymerizing this compound with monomers containing electron-transporting moieties, such as oxadiazole derivatives, both hole- and electron-transport capabilities can be combined into a single polymer. nih.govresearchgate.net This approach allows for the fabrication of simpler, single-layer devices, which can reduce manufacturing complexity and cost. For example, random copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate (tBPOP) have been successfully used in single-layer OLEDs. nih.govresearchgate.net

Another advanced approach involves using carbazole derivatives to form self-assembled monolayers (SAMs) as hole-transporting layers. ktu.edu Compounds like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid can form a single-molecule-thick layer on metal oxide surfaces, providing excellent surface coverage and simplifying the device fabrication process while ensuring efficient hole injection. ktu.edu

Below is a table summarizing different architectural approaches for devices utilizing carbazole-based polymers.

| Architecture Type | Typical Layer Structure | Key Advantage | Reference |

| Multilayer OLED | Anode / HIL / HTL / EML (Host+Dopant) / ETL / Cathode | High efficiency through balanced charge transport | researchgate.net |

| Single-Layer Copolymer OLED | Anode / Active Layer (Copolymer) / Cathode | Simplified fabrication, improved morphological stability | nih.govresearchgate.net |

| SAM-based Device | Anode / SAM-HTL / Active Layer / Cathode | Simplified HTL deposition, minimal material use | ktu.edu |

Luminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of this compound polymers make them excellent candidates for the active layer in OLEDs. The carbazole unit provides a wide bandgap, making these polymers suitable as host materials for various emissive dopants. researchgate.net

The quantum efficiency of OLEDs is a primary metric of their performance. For polymers of this compound, efficiency is highly dependent on the device structure and whether the polymer is used as a host, a single emitter, or as part of a copolymer.

In single-layer devices constructed from copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and an oxadiazole-containing monomer, a relatively flat mean luminous efficiency of approximately 0.25 cd/A was achieved when doped with Coumarin 6. nih.govresearchgate.net This efficiency was consistent over a wide range of carbazole mole fractions (0.30-0.70), demonstrating the robustness of the copolymer approach. nih.govresearchgate.net

While the efficiency of these specific single-layer copolymer devices is modest, the potential for carbazole-based host materials in more complex architectures is very high. By optimizing the device stack and using phosphorescent emitters, carbazole-based polymer hosts have contributed to devices with external quantum efficiencies (EQEs) exceeding 20%. researchgate.net For instance, a device using a polysiloxane-based host with carbazole moieties achieved a maximum EQE of 11.9%. researchgate.net

The following table presents efficiency data for various OLEDs incorporating carbazole-based polymers.

| Polymer System | Device Type | Emitter/Dopant | Reported Efficiency | Reference |

| Poly(CE-co-tBPOP) | Single-Layer | Coumarin 6 | ~0.25 cd/A | nih.govresearchgate.net |

| Carbazole-based Polysiloxane | Multilayer | Phosphorescent Dopant | 11.9% (Max EQE) | researchgate.net |

| Optimized Carbazole Host | Multilayer | Phosphorescent Dopant | >20% (Max EQE) | researchgate.net |

The emission color of devices using this compound polymers can be tuned through several methods. When used as a host material, the emission is primarily determined by the guest emitter doped into the polymer matrix. This allows for the generation of a wide range of colors, from blue to red, by selecting an appropriate phosphorescent or fluorescent dopant. researchgate.net

Spectral tuning can also be achieved by modifying the polymer structure itself, for instance, through copolymerization. Introducing different co-monomers can alter the energy levels (HOMO/LUMO) of the resulting polymer, thereby changing its intrinsic emission color. Research on other carbazole-based polymers has demonstrated the ability to produce a variety of colors, including turquoise blue, light orange, and white light, through chemical structure modification. researchgate.net For example, devices using a related (E)-2-(2-(9-p-tolyl-9H-carbazol-3-yl)vinyl)quinolato-zinc complex as the emitting layer produced light with a peak wavelength of 564 nm in the yellow-green portion of the spectrum. researchgate.net

Device stability is a critical factor for the commercial viability of OLEDs. Research has shown that copolymers of this compound can offer significant advantages in terms of operational stability compared to physically blended systems.

Exploration of this compound Polymers in Thin Film Transistors (OTFTs)

The performance of an Organic Thin-Film Transistor (OTFT) is fundamentally dependent on the charge carrier mobility of the semiconductor used in its active layer. Polymers of this compound are primarily hole conductors, and their mobility has been investigated to assess their suitability for OTFT applications.